molecular formula C24H28FN3O4S B11339246 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11339246
M. Wt: 473.6 g/mol
InChI Key: XGHIOTIFLBVYLS-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, pyrrolidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenylmethanesulfonyl chloride, which is then reacted with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or piperidine moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28FN3O4S/c25-20-9-7-18(8-10-20)17-33(31,32)28-15-11-19(12-16-28)23(29)26-22-6-2-1-5-21(22)24(30)27-13-3-4-14-27/h1-2,5-10,19H,3-4,11-17H2,(H,26,29)

InChI Key

XGHIOTIFLBVYLS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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